molecular formula C12H18N2 B3275385 Cyclohexyl(pyridin-4-yl)methanamine CAS No. 62398-36-1

Cyclohexyl(pyridin-4-yl)methanamine

Cat. No.: B3275385
CAS No.: 62398-36-1
M. Wt: 190.28 g/mol
InChI Key: IMQKFCGMVONPFD-UHFFFAOYSA-N
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Description

Cyclohexyl(pyridin-4-yl)methanamine is an organic compound with the molecular formula C12H18N2. It is a white solid that may appear as a powder. The compound is known for its basic chemical properties and sensitivity to air and light . It has a molecular weight of 190.29 g/mol, a melting point of 36-41°C, and a boiling point of 137-140°C at 0.8 Torr .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(pyridin-4-yl)methanamine can be synthesized through various methods. One common approach involves the reaction of cyclohexylamine with pyridine-4-carboxaldehyde under reductive amination conditions. The reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(pyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hypervalent iodine reagents.

    Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO4, PhI(OAc)2, TEMPO

    Reduction: NaBH4, LiAlH4, H2/Pd-C

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

Cyclohexyl(pyridin-4-yl)methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of cyclohexyl(pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl(pyridin-4-yl)methanamine can be compared to other similar compounds, such as:

  • Cyclohexyl(pyridin-2-yl)methanamine
  • Cyclohexyl(pyridin-3-yl)methanamine
  • Cyclohexyl(pyridin-4-yl)ethanamine

These compounds share structural similarities but differ in the position of the pyridine ring or the length of the carbon chain. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

cyclohexyl(pyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h6-10,12H,1-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQKFCGMVONPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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